Divalproex sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
76584-70-8 |
|---|---|
Molecular Formula |
C8H16NaO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
sodium;2-propylpentanoate;2-propylpentanoic acid |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
RGZUPIWJTSGERU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
Isomeric SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCC(CCC)C(=O)O.[Na] |
Other CAS No. |
76584-70-8 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
99-66-1 (Parent) |
Synonyms |
2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |
Origin of Product |
United States |
Mechanistic Pharmacology of Divalproex Sodium
Neurotransmitter System Modulation by Valproate Ion
The therapeutic efficacy of the valproate ion is largely attributed to its multifaceted interactions with various neurotransmitter systems in the central nervous system, predominantly by enhancing inhibitory neurotransmission and modulating excitatory pathways nih.govlongdom.orgpatsnap.com.
Gamma-Aminobutyric Acid (GABA) System Interactions
Valproate significantly influences the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. Its actions lead to increased levels and activity of GABA, thereby enhancing neuronal inhibition wikipedia.orgnih.govnih.govresearchgate.netpatsnap.compatsnap.com.
One of the well-established mechanisms by which valproate increases GABA levels is through the inhibition of GABA transaminase (GABA-T) nih.govnih.govresearchgate.netpatsnap.comdroracle.aipatsnap.comdrugbank.commedworksmedia.com. GABA-T is an enzyme responsible for the catabolism (breakdown) of GABA into succinic semialdehyde nih.govdrugbank.commedworksmedia.com. By inhibiting GABA-T, valproate prevents the degradation of GABA, leading to higher concentrations of the neurotransmitter in the brain and synaptic cleft nih.govpatsnap.compatsnap.comdrugbank.com. This inhibition is crucial for sustaining the inhibitory effects of GABA on neuronal excitability patsnap.com.
| Enzyme | Action | Consequence on GABA Levels | References |
| GABA Transaminase | Inhibits GABA degradation | Increase | nih.govnih.govresearchgate.netpatsnap.comdroracle.aipatsnap.comdrugbank.commedworksmedia.com |
| Succinate Semialdehyde Dehydrogenase | Inhibits GABA degradation (downstream) | Increase | nih.govlongdom.orgpatsnap.comdrugbank.com |
| Enzyme | Action | Consequence on GABA Levels | References |
| Glutamic Acid Decarboxylase | Stimulates GABA synthesis from glutamate (B1630785) | Increase | nih.govresearchgate.netpatsnap.comdroracle.aipatsnap.commedworksmedia.comnih.govnih.gov |
Beyond metabolism and synthesis, valproate may also influence GABA reuptake mechanisms wikipedia.orgnih.govlongdom.orgbattendiseasenews.com. While the precise extent of this effect is less understood compared to enzyme inhibition, it has been suggested that valproate can inhibit the reuptake of GABA by neuronal cells and glia, leading to prolonged presence of GABA in the synaptic cleft and sustained inhibitory effects wikipedia.orgnih.govlongdom.orgbattendiseasenews.com. This mechanism contributes to increased availability of GABA for receptor binding battendiseasenews.com.
Although valproate does not directly interact with postsynaptic GABA receptors, it may indirectly modulate GABA-A receptors nih.gov. Research suggests that increased brain-derived neurotrophic factor (BDNF) expression, a downstream effect of valproate, can lead to an increase in GABA-A receptors, thereby contributing to enhanced GABAergic activity drugbank.com. Additionally, studies have shown that valproate can prolong the decay time of spontaneous inhibitory postsynaptic currents (sIPSCs), an effect that was occluded by a benzodiazepine (B76468) agonist (zolpidem), suggesting a potential potentiation of postsynaptic responses, possibly through an interaction with the benzodiazepine regulatory site of the GABA-A receptor researchgate.net.
Glutamatergic System Modulation
Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system wikipedia.org. Valproate interferes with glutamatergic neurotransmission, primarily by reducing the release of glutamate longdom.orgresearchgate.net. While the exact mechanisms are still being explored, it has been observed that valproate can reduce the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) mediated by glutamate, likely through the blockade of voltage-gated sodium channels in presynaptic neurons researchgate.net. Furthermore, valproate has shown glutamate antagonist activity by reducing N-methyl-D-aspartate (NMDA)-glutamate activity and blocking cell firing induced by NMDA-type glutamate receptors longdom.orgdroracle.ainih.gov. It has also been reported that valproate can stimulate glutamate release and inositol (B14025) 1,4,5-trisphosphate accumulation in brain cortex slices, and this effect may be involved in its antibipolar activity pnas.org. Some research suggests that valproate may also influence glutaminase (B10826351) and glutamine synthetase activities in astrocytes, potentially leading to increased intracellular glutamate and subsequently elevated extracellular glutamate pnas.org.
| Neurotransmitter System | Valproate Effect | Observed Mechanism / Findings | References |
| Glutamatergic System | Reduces glutamate release | Blocks voltage-gated sodium channels in presynaptic neurons, reducing sEPSCs frequency. researchgate.net | longdom.orgresearchgate.net |
| Antagonizes NMDA activity | Reduces NMDA-glutamate activity and blocks NMDA-receptor induced cell firing. | longdom.orgdroracle.ainih.gov | |
| Increases glutamate release | Stimulates glutamate release and inositol 1,4,5-trisphosphate accumulation in brain cortex slices; may influence glutaminase and glutamine synthetase in astrocytes. | pnas.org |
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Divalproex sodium has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate receptors and play a crucial role in excitatory neurotransmission. Valproate has been reported to block excitatory responses induced by NMDA both in vivo and in vitro, as well as NMDA-induced convulsions nih.gov. It contributes to reducing neuronal excitation mediated by NMDA-type glutamate receptors nih.govnews-medical.net. The drug's mechanism of action includes the regulation of the NMDA receptor by influencing the expression of its NR2B subunit and modulating the activation of extracellular signal-regulated kinase (ERK) researchgate.net. Furthermore, valproate has been observed to inhibit glutamatergic activity in the context of bipolar disorder researchgate.net. Its effects also involve reducing brain NMDA signaling through pathways involving arachidonic acid nih.govmdpi.com and offering neuroprotection against NMDA-induced effects via mechanisms that may include the neuronal TrkB receptor and ERK researchgate.net. Some evidence suggests that valproate possesses antiglutamatergic and NMDA receptor antagonistic properties researchgate.net, and a decrease in NMDA-glutamate receptor activity is considered one of its contributing therapeutic actions longdom.orglongdom.org.
Influence on Glutamate Transport into Astrocytes
Astrocytes are critical glial cells responsible for regulating extracellular glutamate concentrations in the brain, primarily through the action of excitatory amino acid transporters (EAATs). Pre-clinical data indicate that divalproex attenuates the transport of glutamate into astrocytes in the rat cerebral cortex nih.gov. Acute exposure to valproate has been shown to decrease the transport of L-glutamate and L-aspartate into astroglial cells, by lowering their affinity, in primary cultures from rat cerebral cortex nih.gov. However, other research suggests that chronic treatment with valproate can upregulate the expression of astrocytic glutamate transporters such as GLAST (EAAT1) and GLT-1 (EAAT2) in cultured glial cells and in vivo models researchgate.net. This upregulation enhances the removal of glutamate from the synaptic cleft, which is essential for proper synaptic function and preventing excitotoxicity caused by excessive glutamate accumulation mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com.
Dopaminergic and Serotonergic Transmission Modulation
This compound modulates both dopaminergic and serotonergic neurotransmitter systems, contributing to its broad therapeutic spectrum.
Dopaminergic Modulation: Valproate modulates dopaminergic transmission longdom.orgnih.govtg.org.au. Studies have shown that it can enhance extracellular dopamine (B1211576) (DA) levels in certain brain regions, such as the hippocampus and striatum nih.gov. This compound may influence dopaminergic pathways by dampening second messenger signaling or by decreasing dopamine synthesis psychiatryonline.org. Research indicates that valproate increases dopamine transporter (DAT) gene expression through histone acetylation and promotes Nurr1 promoter binding cambridge.org. In human studies, a decrease in presynaptic dopamine function has been observed in manic patients receiving valproate cambridge.org. Furthermore, valproate treatment can significantly reduce elevated striatal DAT levels in models of bipolar disorder cambridge.org. While it can decrease dopamine in the striatum and basolateral complex of the amygdala, it concurrently increases dopaminergic activity in the hippocampal and prefrontal areas researchgate.net. Valproate also inhibits spontaneous dopamine release and attenuates excessive dopaminergic signaling in response to emotional stress within the amygdala researchgate.net. A reduction in dopamine turnover is another proposed mechanism of action longdom.org.
Serotonergic Modulation: The drug also modulates serotonergic transmission longdom.orgnih.govtg.org.au. Valproate has been shown to enhance the extracellular level of serotonin (B10506) (5-HT) in the hippocampus and striatum nih.gov. Animal studies generally suggest that valproate increases 5-HT levels and turnover in specific brain regions nih.gov. Investigations into its developmental effects reveal that prenatal valproate exposure can lead to a caudal shift in 5-HT cell bodies and a reduction in Sonic Hedgehog mRNA, impacting serotonergic development frontiersin.org. In zebrafish models, valproate causes a selective failure of central serotonin expression by downregulating the proneural gene ascl1b biologists.com.
Ion Channel Regulation by this compound
A significant part of this compound's therapeutic action involves its direct modulation of neuronal ion channels, particularly voltage-gated sodium and calcium channels.
Voltage-Gated Sodium Channel Inhibition
This compound (valproate/valproic acid) is a known inhibitor of voltage-gated sodium channels news-medical.netlongdom.orgtg.org.aupatsnap.comnih.govpatsnap.compatsnap.comwikipedia.orgsymbiosisonlinepublishing.com. This inhibition obstructs the influx of sodium ions into neurons, which leads to a decrease in neuronal excitability and firing rate nih.gov. By blocking these channels, this compound effectively reduces the likelihood of excessive neuronal firing and prevents the generation and propagation of abnormal electrical impulses that are characteristic of conditions like seizures patsnap.comnih.gov. This particular action is considered a primary contributor to its anticonvulsant properties and also plays a role in its mood-stabilizing effects patsnap.comnih.gov. Valproate works by stabilizing the fast-inactivated state of these channels, a common mechanism among many classic antiepileptic drugs tandfonline.com. The inhibition of sodium currents results in membrane repolarization, altering conductance and thereby exerting a membrane-stabilizing effect symbiosisonlinepublishing.com.
T-Type Calcium Channel Modulation
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5284566 |
| N-Methyl-D-Aspartate (NMDA) | 8853 |
| Glutamate | 6112 |
| Gamma-aminobutyric acid (GABA) | 119 |
| Dopamine | 681 |
| Serotonin | 5202 |
| Valproic acid (VPA) | 3121 |
| Sodium valproate | 62308 |
| Arachidonic acid (AA) | 444860 |
| Excitatory Amino Acid Transporters (EAATs) (general class) | N/A (class) |
| Vesicular Glutamate Transporters (VGLUTs) (general class) | N/A (class) |
| Histone deacetylases (HDACs) (general class) | N/A (class) |
| Brain-Derived Neurotrophic Factor (BDNF) | N/A (protein) |
| Cytosolic phospholipase A2 (cPLA2) (general class) | N/A (enzyme) |
| Prostaglandin (B15479496) E2 (PGE2) | 5280360 |
| Thromboxane B2 (TXB2) | 5281050 |
| Glutamine | 5961 |
| Glutaminase | N/A (enzyme) |
| Glutamine synthetase | N/A (enzyme) |
| NR2B subunit (of NMDA receptor) | N/A (protein subunit) |
| ERK (Extracellular signal-regulated kinase) | N/A (protein family) |
| GLAST (EAAT1) | N/A (protein, see EAAT1) |
| GLT-1 (EAAT2) | N/A (protein, see EAAT2) |
| Dopamine transporter (DAT) | N/A (protein) |
| Sonic Hedgehog | N/A (protein) |
| ascl1b | N/A (gene/protein) |
| T-type calcium channels (general class) | N/A (class) |
| Voltage-gated sodium channels (general class) | N/A (class) |
| EAAT1 (Excitatory Amino Acid Transporter 1) | N/A (protein) |
| EAAT2 (Excitatory Amino Acid Transporter 2) | N/A (protein) |
Note: For general classes of transporters, enzymes, or protein subunits/families, specific PubChem CIDs are not applicable as they represent categories rather than individual chemical compounds.##
This compound is a multifaceted therapeutic agent widely utilized in the management of neurological and psychiatric disorders. Its pharmacological actions are complex, involving diverse targets within the central nervous system that collectively contribute to its clinical efficacy. This article focuses exclusively on the mechanistic pharmacology of this compound, detailing its influence on neurotransmitter systems and ion channels.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
This compound, primarily through its active component valproic acid (VPA), modulates the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate receptors integral to excitatory neurotransmission. Valproate has been reported to block excitatory responses induced by NMDA both in vivo and in vitro, and to attenuate NMDA-induced convulsions nih.gov. It contributes to reducing neuronal excitation mediated by NMDA-type glutamate receptors nih.govnews-medical.net. The drug's mechanism of action involves regulating the NMDA receptor by influencing the expression of its NR2B subunit and modulating the activation of extracellular signal-regulated kinase (ERK) researchgate.net. Furthermore, valproate has been observed to inhibit glutamatergic activity in the context of bipolar disorder researchgate.net. Its effects also encompass reducing brain NMDA signaling via pathways involving arachidonic acid nih.govmdpi.com and offering neuroprotection against NMDA-induced effects through mechanisms that may include the neuronal TrkB receptor and ERK researchgate.net. Some evidence suggests that valproate possesses antiglutamatergic and NMDA receptor antagonistic properties researchgate.net, and a decrease in NMDA-glutamate receptor activity is considered one of its contributing therapeutic actions longdom.orglongdom.org.
Influence on Glutamate Transport into Astrocytes
Astrocytes are critical glial cells responsible for regulating extracellular glutamate concentrations in the brain, primarily through the action of excitatory amino acid transporters (EAATs). Pre-clinical data indicate that divalproex attenuates the transport of glutamate into astrocytes in the rat cerebral cortex nih.gov. Acute exposure to valproate has been shown to decrease the transport of L-glutamate and L-aspartate into astroglial cells by lowering their affinity in primary cultures from rat cerebral cortex nih.gov. Conversely, other research suggests that chronic treatment with valproate can upregulate the expression of astrocytic glutamate transporters such as GLAST (EAAT1) and GLT-1 (EAAT2) in cultured glial cells and in vivo models researchgate.net. This upregulation enhances the removal of glutamate from the synaptic cleft, which is essential for proper synaptic function and preventing excitotoxicity caused by excessive glutamate accumulation mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com.
Dopaminergic and Serotonergic Transmission Modulation
This compound modulates both dopaminergic and serotonergic neurotransmitter systems, contributing to its broad therapeutic spectrum.
Dopaminergic Modulation: Valproate modulates dopaminergic transmission longdom.orgnih.govtg.org.au. Studies have shown that it can enhance extracellular dopamine (DA) levels in certain brain regions, such as the hippocampus and striatum nih.gov. This compound may influence dopaminergic pathways by dampening second messenger signaling or by decreasing dopamine synthesis psychiatryonline.org. Research indicates that valproate increases dopamine transporter (DAT) gene expression through histone acetylation and promotes Nurr1 promoter binding cambridge.org. In human studies, a decrease in presynaptic dopamine function has been observed in manic patients receiving valproate cambridge.org. Furthermore, valproate treatment can significantly reduce elevated striatal DAT levels in models of bipolar disorder cambridge.org. While it can decrease dopamine in the striatum and basolateral complex of the amygdala, it concurrently increases dopaminergic activity in the hippocampal and prefrontal areas researchgate.net. Valproate also inhibits spontaneous dopamine release and attenuates excessive dopaminergic signaling in response to emotional stress within the amygdala researchgate.net. A reduction in dopamine turnover is another proposed mechanism of action longdom.org.
Serotonergic Modulation: The drug also modulates serotonergic transmission longdom.orgnih.govtg.org.au. Valproate has been shown to enhance the extracellular level of serotonin (5-HT) in the hippocampus and striatum nih.gov. Animal studies generally suggest that valproate increases 5-HT levels and turnover in specific brain regions nih.gov. Investigations into its developmental effects reveal that prenatal valproate exposure can lead to a caudal shift in 5-HT cell bodies and a reduction in Sonic Hedgehog mRNA, impacting serotonergic development frontiersin.org. In zebrafish models, valproate causes a selective failure of central serotonin expression by downregulating the proneural gene ascl1b biologists.com.
Ion Channel Regulation by this compound
A significant part of this compound's therapeutic action involves its direct modulation of neuronal ion channels, particularly voltage-gated sodium and calcium channels.
Voltage-Gated Sodium Channel Inhibition
This compound (valproate/valproic acid) is a known inhibitor of voltage-gated sodium channels news-medical.netlongdom.orgtg.org.aupatsnap.comnih.govpatsnap.compatsnap.comwikipedia.orgsymbiosisonlinepublishing.com. This inhibition obstructs the influx of sodium ions into neurons, which leads to a decrease in neuronal excitability and firing rate nih.gov. By blocking these channels, this compound effectively reduces the likelihood of excessive neuronal firing and prevents the generation and propagation of abnormal electrical impulses that are characteristic of conditions like seizures patsnap.comnih.gov. This particular action is considered a primary contributor to its anticonvulsant properties and also plays a role in its mood-stabilizing effects patsnap.comnih.gov. Valproate works by stabilizing the fast-inactivated state of these channels, a common mechanism among many classic antiepileptic drugs tandfonline.com. The inhibition of sodium currents results in membrane repolarization, altering conductance and thereby exerting a membrane-stabilizing effect symbiosisonlinepublishing.com.
Modulation of Gene Transcription and Expression Profiles
Intracellular Signaling Pathway Interactions
The broad therapeutic spectrum of valproic acid is underpinned by its influence on a diverse array of intracellular signaling cascades, which collectively contribute to its neuroprotective, mood-stabilizing, and anticonvulsant properties symbiosisonlinepublishing.comnih.gov.
Phospholipase A2 Signaling Pathway
Valproate has been implicated in modulating the phospholipase A2 (PLA2) signaling pathway. Specifically, in conditions such as seizures, elevated glutamate levels can lead to the activation of endothelial NMDA receptors, resulting in Ca2+ influx that subsequently activates PLA2. This activation promotes the generation of arachidonic acid (AA) from membrane phospholipids (B1166683). Downstream, cyclooxygenase-2 (COX-2) converts AA into pro-inflammatory mediators, notably prostaglandin E2 (PGE2), which can then trigger events like the transcriptional activation of P-glycoprotein (P-gp), leading to drug efflux from the brain researchgate.net. Research suggests that valproate can suppress this seizure-mediated P-gp upregulation by downregulating COX-2, thereby potentially enhancing its own delivery and efficacy within the brain researchgate.net. While other mood stabilizers like lithium may reduce the activity of cytosolic phospholipase A2 (cPLA2), valproate does not appear to directly affect cPLA2 activity or expression researchgate.net.
Inositol and Phospholipid Synthesis Pathways
Valproate is known to interfere with the synthesis of inositol and the phospholipids derived from it symbiosisonlinepublishing.comstemcell.com. This modulation of inositol and phospholipid metabolism pathways is considered one of the several cellular targets through which valproic acid exerts its effects symbiosisonlinepublishing.com.
Glycogen Synthase Kinase 3 (GSK3) Inhibition
A significant mechanistic action of valproate involves the inhibition of Glycogen Synthase Kinase 3 (GSK3) symbiosisonlinepublishing.comnih.govplos.orgnih.gov. GSK3β, one of the two isoforms of GSK3, is a serine/threonine protein kinase involved in numerous cellular processes, including cell cycle progression and neuronal cell survival symbiosisonlinepublishing.com. By inhibiting GSK3β, valproate plays a pivotal role in activating downstream signaling cascades, particularly the Wnt/β-catenin pathway plos.orgnih.gov.
Wnt/Beta-Catenin and ERK Pathways
Valproate significantly influences the Wnt/β-catenin and ERK pathways, contributing to its therapeutic effects, including the promotion of neuronal differentiation and neuroprotective actions symbiosisonlinepublishing.comnih.govstemcell.comjneurosci.orgplos.orgnih.govresearchgate.netstemcell.com. Valproate activates the canonical Wnt/β-catenin signaling pathway by directly or indirectly inhibiting GSK3β activity plos.orgnih.gov. This leads to an increase in β-catenin expression, which is crucial for cell proliferation, motility, and invasiveness during processes like wound healing and neurogenesis plos.org. The activation of the Wnt/β-catenin pathway by valproate supports neuronal differentiation and is implicated in the drug's anti-tumor and neuroprotective properties nih.govresearchgate.netstemcell.com.
Furthermore, valproate activates the ERK pathway, which is integral to neurogenesis, dendritic arborization, and neuronal plasticity symbiosisonlinepublishing.comjneurosci.orgstemcell.com. This activation, in the context of neuronal progenitor cells, does not appear to be mediated through the epidermal growth factor receptor (EGFR) but rather through a pathway that stabilizes Ras protein levels, which is mediated by Wnt/β-catenin signaling nih.govresearchgate.net.
Mitochondrial Bioenergetics and Function
This compound, through its active valproate ion, directly impacts mitochondrial function and bioenergetics patsnap.com. Research indicates a dual effect, where valproate can both enhance and, under certain conditions, impair mitochondrial integrity and function.
Long-term treatment with valproate has been shown to enhance mitochondrial function, as evidenced by increased cellular respiration rates, improved mitochondrial membrane potential, and enhanced mitochondrial oxidation in various cell lines, such as SH-SY5Y cells researchgate.netoup.com. This enhancement is linked to protection against mitochondrially mediated toxicity, including methamphetamine-induced mitochondrial damage, partly by targeting proteins like Bcl-2 researchgate.netoup.com.
Conversely, valproate can also exert direct mitochondrial toxic effects. It has been observed to inhibit complexes I and IV of the electron transport chain, thereby affecting ATP synthesis and impairing β-oxidation frontiersin.org. In in vitro studies using HepG2 cells, sodium valproate induces mitochondrial respiration dysfunction, leading to decreased oxygen consumption and reduced ATP levels researchgate.netfrontiersin.orgnih.gov. Acute exposure to sodium valproate has been shown to significantly decrease mitochondrial O2 consumption during complex I- and II-linked oxidative phosphorylation in human cardiac mitochondria, indicating acute bioenergetic dysfunction auckland.ac.nz. Prolonged administration of valproic acid has been linked to impaired mitochondrial structure and function in rat liver, characterized by increased mitochondrial protein content, mitochondrial enlargement, reduced specific activities of membrane-bound enzymes, decreased cytochrome aa3 content, and diminished respiration in states 3 and 4 neurology.org. Valproate treatment can also trigger an increase in mitochondrial reactive oxygen species (ROS) levels researchgate.netmdpi.com.
Impact on Mitochondrial Integrity
This compound significantly impacts the mitochondrial function and bioenergetics of neurons patsnap.com. It is recognized for its role in maintaining mitochondrial integrity and function, thereby supporting neuronal health and potentially mitigating neurodegenerative processes patsnap.com.
However, the interaction of valproic acid with mitochondria is complex, with some studies indicating potential for mitochondrial toxicity, particularly under certain conditions or concentrations. For instance, VPA can lead to an increase in mitochondrial reactive oxygen species (ROS) mdpi.com. Research has also shown that VPA treatment can increase mitochondrial complex III activity but significantly decrease complex V (ATP synthase), a crucial component for ATP production during oxidative phosphorylation mdpi.com. Prolonged administration of valproic acid has been observed to impair mitochondrial structure and function, characterized by increased mitochondrial protein content and enlargement of mitochondria in the liver. This impairment is accompanied by reduced specific activities of membrane-bound enzymes, a decrease in cytochrome aa3 content, and diminished respiration rates in both state 3 and state 4 neurology.org.
Mechanistically, VPA can interfere with mitochondrial beta-oxidation, a key metabolic pathway. It forms valproyl-CoA (VPA-CoA) within the mitochondrial matrix, which can inhibit carnitine palmitoyltransferase-1 (CPT1), an enzyme vital for the transport of long-chain fatty acids into mitochondria for beta-oxidation researchgate.net. The formation of VPA-CoA also depletes mitochondrial levels of free coenzyme A (CoA), a cofactor indispensable for fatty acid oxidation researchgate.net. Furthermore, a VPA metabolite, Δ4-VPA, produced via cytochrome P450 (CYP) activity, can also enter mitochondria and inactivate fatty acid oxidation enzymes researchgate.net. Studies also suggest that VPA can trigger increased mitochondrial biogenesis, particularly in fibroblasts deficient in mitochondrial DNA polymerase-gamma (POLG). However, the capacity of these POLG-deficient cells to manage the elevated metabolic rate induced by VPA may be significantly impaired nih.gov. Valproic acid's mitochondrial toxic effects further include the inhibition of complexes I and IV of the respiratory chain and ATP synthesis frontiersin.orgdiva-portal.org.
Effects on Cellular Bioenergetics
This compound affects the cellular bioenergetics of neurons patsnap.com. Mitochondria are fundamental to cellular bioenergetics, responsible for generating the majority of cellular adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation diva-portal.org. Dysfunction in mitochondrial bioenergetics is intricately linked to various neurological disorders patsnap.com.
Neuroinflammation and Neuroprotection
This compound exhibits significant anti-inflammatory properties and contributes substantially to neuroprotection patsnap.com. Its neuroprotective effects are largely attributed to its action as a histone deacetylase (HDAC) inhibitor, which allows it to regulate gene expression through various epigenetic mechanisms labforvets.comscirp.orgnih.govnih.gov.
Anti-inflammatory Properties and Cytokine Modulation
This compound is known to reduce the expression of pro-inflammatory cytokines, contributing to its neuroprotective benefits patsnap.com. Research has demonstrated that valproic acid can significantly modulate the expression of genes involved in inflammatory pathways. For example, a combination of sodium dichloroacetate (B87207) and sodium valproate (DCA–VPA) has been shown to alter the expression of genes associated with cytokine activity, chemokine-mediated signaling, neutrophil chemotaxis, lymphocyte chemotaxis, and the regulation of T-cell proliferation pathways mdpi.comresearchgate.net.
In studies involving patients with systemic lupus erythematosus (SLE), valproate treatment led to the downregulation of pro-inflammatory genes such as IL1-β and IDO-1, while concurrently increasing the mRNA expression of MRC-1. Furthermore, VPA treatment resulted in the overproduction of anti-inflammatory cytokines, specifically IL-10 and TGF-β1, and a decrease in the level of TNF-α goums.ac.irnih.gov. These findings indicate that VPA can effectively enhance the anti-inflammatory immune response through the alternative activation of monocyte-derived macrophages goums.ac.irnih.gov.
Table 1: Effects of Valproic Acid on Inflammatory Markers and Gene Expression
| Inflammatory Marker/Gene | Effect of Valproic Acid (VPA) Treatment | Source |
| Pro-inflammatory cytokines | Reduced expression | patsnap.com |
| IL1-β gene | Downregulated | goums.ac.irnih.gov |
| IDO-1 gene | Downregulated | goums.ac.irnih.gov |
| MRC-1 mRNA | Increased expression | goums.ac.irnih.gov |
| IL-10 (anti-inflammatory) | Overproduced | goums.ac.irnih.gov |
| TGF-β1 (anti-inflammatory) | Overproduced | goums.ac.irnih.gov |
| TNF-α | Decreased level | goums.ac.irnih.gov |
Upregulation of Neurotrophic Factors (e.g., Brain-Derived Neurotrophic Factor)
This compound, through its active component valproic acid (VPA), is recognized for its capacity to upregulate neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF) psychiatryonline.orgpsychiatryonline.orgkjpp.netkoreamed.orgresearchgate.netresearchgate.net. This upregulation is considered a significant factor contributing to VPA's efficacy in mood disorders and its broader neuroprotective effects psychiatryonline.orgpsychiatryonline.org.
VPA enhances the expression of BDNF, particularly its mature form (mBDNF), through a dual mechanistic approach. It increases both the mRNA and protein expression of BDNF by suppressing the nuclear expression of methyl-CpG-binding protein 2 (MeCP2), an epigenetic regulator that acts as a transcriptional repressor of BDNF. Concurrently, VPA promotes the expression and activity of tissue plasminogen activator (tPA), an enzyme that facilitates BDNF maturation through proteolytic cleavage kjpp.netkoreamed.orgresearchgate.net.
It is important to note that research findings regarding BDNF expression can vary depending on the specific experimental model and the brain regions investigated. For example, while VPA has been shown to increase BDNF mRNA levels in cultured neural progenitor cells and primary cultured neurons kjpp.netkoreamed.orgresearchgate.net, some studies have reported either decreased BDNF mRNA levels in the somatosensory cortex or no significant changes in the hippocampus under certain conditions nih.govfrontiersin.org. Beyond BDNF, VPA has also been demonstrated to upregulate other crucial neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF), by acting on astrocytes researchgate.net.
Table 2: Valproic Acid Effects on BDNF and Acetylated Histone 3 Expression in Neural Progenitor Cells
| Valproic Acid (VPA) Concentration | BDNF Exon 4 mRNA Expression | Mature BDNF Protein Expression | Acetylated Histone 3 (AcH3) Levels |
| 0.2 mM (3h exposure) | Increased | Increased | Increased |
| 0.5 mM (3h exposure) | Significantly Increased | Significantly Increased | Significantly Increased |
| 0.2 mM (6h exposure) | Increased | Increased | Increased |
| 0.5 mM (6h exposure) | Significantly Increased | Significantly Increased | Significantly Increased |
Mechanisms of Neuronal Health Support
This compound contributes to neuronal health and reduces the risk of neurodegenerative processes through a variety of underlying mechanisms patsnap.com. A primary mechanism involves its action as a histone deacetylase (HDAC) inhibitor labforvets.comscirp.orgnih.govnih.gov. By inhibiting HDACs, valproic acid (VPA) leads to increased histone acetylation, which in turn promotes a more open chromatin structure and enhanced gene transcription nih.govpsychiatryonline.orgpsychiatryonline.org. This epigenetic modulation plays a significant role in influencing the expression of genes critical for neuronal signaling and plasticity patsnap.comlabforvets.comnih.gov.
The neuroprotective effect of VPA is also attributed to the upregulation of specific neuroprotective genes, including Heat Shock Protein 70 (Hsp70) and B-cell lymphoma 2 (Bcl-2). The overexpression of these genes is associated with protection from conditions such as cerebral ischemia and spinal cord injury nih.gov. VPA's influence on neuronal health extends to affecting the balance of neuronal survival and apoptosis, promoting proliferation and differentiation, and enhancing synaptic plasticity. These beneficial effects can occur through both direct actions on neurons and indirect modulation via glial cells nih.gov.
Pharmacokinetic Studies and Biotransformation Pathways of Valproate Ion
Absorption Mechanisms of Valproate Ion
The absorption of the valproate ion from the gastrointestinal tract is a critical initial step in its systemic availability, influenced significantly by its dissociation and the formulation characteristics.
Upon oral administration, divalproex sodium dissociates into the valproate ion within the gastrointestinal tract rxabbvie.comfda.govnih.govebmconsult.comwikidoc.org. This dissociation is fundamental, as the valproate ion is the pharmacologically active species that is subsequently absorbed into the systemic circulation nih.govwikidoc.org.
The absorption rate and bioavailability of the valproate ion are influenced by various factors, including the specific drug formulation and the gastrointestinal environment wikidoc.orgnih.govnih.govnih.govviamedica.plfrontiersin.orgeur.nl. Valproate is readily absorbed, with bioavailability ranging from 81% to 89%, depending on the formulation and food intake nih.gov.
The gastric emptying time and the dissolution rate of a particular formulation play a significant role in the absorption rate nih.gov. Immediate-release formulations typically achieve peak plasma concentrations (Cmax) within 1 to 4 hours, while delayed-release or extended-release formulations may take 4 to 17 hours nih.gov. Food can enhance the absorption of valproate, particularly meals rich in fat, potentially increasing bioavailability by up to 35% and extending the time to Cmax by up to 4 hours nih.gov. Differences in the rate of absorption and bioavailability have been documented among various valproate formulations, such as oral solutions, enteric-coated tablets, and sustained-release tablets nih.gov. For instance, the time to maximum concentration (Tmax) for oral solution is typically 1-2 hours, for enteric-coated tablets 3-6 hours, and for sustained-release tablets 10-12 hours nih.gov. Studies also suggest that the absorption rate of valproic acid in syrup is higher than in capsules viamedica.pl.
Table 1: Influence of Formulation on Valproate Absorption Rate (Tmax)
| Formulation Type | Time to Peak Concentration (Tmax) | Source |
| Immediate-release | 1-4 hours | nih.gov |
| Oral solution | 1-2 hours | nih.gov |
| Delayed-release | 4-17 hours | nih.gov |
| Enteric-coated tablet | 3-6 hours | nih.gov |
| Extended-release | 4-17 hours | nih.gov |
| Sustained-release tablet | 10-12 hours | nih.gov |
| Sprinkle capsules (fasting) | 3.3 hours | nih.gov |
| Sprinkle capsules (postprandial) | 4.8 hours | nih.gov |
| Tablets (fasting) | 4 hours | nih.gov |
| Tablets (postprandial) | 8 hours | nih.gov |
Distribution Dynamics of Valproate Ion
Following absorption, the valproate ion undergoes distribution throughout the body, characterized by its interactions with plasma proteins and its penetration into various fluid compartments.
Valproate exhibits a strong affinity for plasma proteins, primarily albumin, with a high binding rate of approximately 90-95% nih.govhres.camhmedical.comfrontiersin.orgimmdsreview.org.ukresearchgate.net. However, this binding is concentration-dependent and saturable ebmconsult.comhres.camhmedical.comfrontiersin.orgimmdsreview.org.ukfda.govneurowiserx.com. As plasma concentrations of valproate increase, the binding sites on albumin become saturated, leading to a decrease in the binding rate and a disproportionate increase in the unbound (free) fraction of the drug ebmconsult.comhres.camhmedical.comfrontiersin.orgimmdsreview.org.ukfda.govneurowiserx.com.
For instance, the free fraction of valproate increases from approximately 10% at a total concentration of 40 mcg/mL to 18.5% at 130 mcg/mL rxabbvie.comebmconsult.comhres.cafda.gov. This saturable protein binding is a significant factor contributing to the nonlinear pharmacokinetics of valproate mhmedical.comfrontiersin.org.
Table 2: Valproate Plasma Protein Binding: Concentration-Dependency
| Total Valproate Concentration (mcg/mL) | Free Fraction (%) | Source |
| 40 | ~10 | rxabbvie.comebmconsult.comhres.cafda.gov |
| 130 | ~18.5 | rxabbvie.comebmconsult.comhres.cafda.gov |
The valproate ion is capable of crossing the blood-brain barrier and entering the cerebrospinal fluid (CSF) nih.govhres.calongdom.org. The unbound portion of valproate is considered pharmacologically active and is responsible for its effects in the central nervous system longdom.org.
Concentrations of valproate in the CSF typically range between 7% and 25% of the total plasma concentration, often approximating the unbound plasma concentrations hres.canih.gov. Studies have shown that brain levels of valproate range from 6.8% to 27.9% of plasma concentrations nih.gov. Entry of valproate into the brain and CSF may be higher in developing individuals (e.g., at embryonic day 19 or postnatal day 4 in rats) compared to adults, though it may not be dose-dependent within certain ranges researchgate.net. While valproate rapidly enters the subdural CSF, its levels are slightly lower than those in subcutaneous extracellular fluid and unbound plasma levels nih.gov.
Several physiological and pathological conditions can influence the protein binding of valproate, thereby altering its unbound fraction and potentially affecting its pharmacological activity and clearance. Protein binding of valproate is notably reduced in elderly patients, in individuals with chronic hepatic diseases, those with renal impairment, and in hyperlipidemic patients ebmconsult.comhres.cafda.govneurowiserx.comhres.ca.
In patients with liver disease, the capacity to eliminate valproate is impaired, and the unbound fraction of valproate can increase significantly (2 to 2.6-fold) due to decreased albumin concentrations fda.gov. Similarly, renal impairment is associated with a substantial reduction in valproate protein binding, leading to an approximate doubling of the unbound fraction in plasma compared to individuals with normal renal function ebmconsult.comhres.cafda.govhres.ca. In critically ill patients, valproate protein binding can be substantially altered, with reports of free fractions increasing significantly, even at subtherapeutic total concentrations neurowiserx.com.
Table 3: Factors Influencing Valproate Protein Binding (Reduced Binding)
| Factor | Effect on Protein Binding | Source |
| Elderly patients | Reduced protein binding; higher unbound fraction | ebmconsult.comhres.cafda.govneurowiserx.comhres.ca |
| Chronic hepatic diseases | Reduced protein binding; higher unbound fraction due to decreased albumin | ebmconsult.comhres.cafda.govneurowiserx.comhres.ca |
| Renal impairment | Substantially reduced protein binding; increased unbound fraction | ebmconsult.comhres.cafda.govneurowiserx.comhres.ca |
| Hyperlipidemia | Reduced protein binding; higher unbound fraction | ebmconsult.comfda.govhres.ca |
| Concomitant drugs (e.g., aspirin) | Reduced protein binding | hres.cafda.govhres.ca |
Elimination Processes of Valproate and Metabolites
Biliary and Fecal Excretion Considerations
While urinary excretion is the predominant route for valproate and its metabolites, biliary and fecal excretion also play a role, albeit a minor one for the unchanged drug. Less than 3% of an administered dose of valproate is excreted unchanged in urine, and only a small quantity is eliminated via the feces wikipedia.orgfda.gov.phglowm.comnih.gov. Trace amounts of the compound can also be detected in bile and breath viamedica.pl.
Biliary Excretion of Metabolites: A significant portion of valproate's metabolism involves glucuronidation, yielding valproate glucuronide (VPA-G) as a major metabolite wikipedia.orgemcrit.orgfda.gov.phnih.govsanofi.com. This conjugated metabolite is actively secreted into the bile emcrit.org. Studies in rats have shown that a substantial percentage of the valproate dose, specifically 62.8% ± 7.7% in Wistar rats, can be excreted in bile as VPA-G nih.gov. Similarly, other research indicates that around 60% of the dose can be excreted into bile as valproate glucuronide in control rats psu.edunih.gov. In contrast, the biliary excretion of unchanged valproic acid is minimal, typically less than 1-2% of the intravenous dose oup.comnih.gov.
The transport of these anionic drug conjugates across the canalicular membrane into bile is largely attributed to specific transporter proteins, notably Multidrug Resistance-Associated Protein 2 (Mrp2) nih.govpsu.edu. Impairment or deficiency of Mrp2, such as in TR(-) mutant Wistar rats, significantly reduces the biliary excretion of VPA-G, with a compensatory increase in its urinary excretion nih.govpsu.edu.
Choleretic Effect: Valproic acid has been observed to induce choleresis, characterized by an increase in bile flow nih.govnih.govresearchgate.net. This effect is primarily attributed to the osmotic activity of valproate metabolites, particularly VPA-G, within the bile nih.govresearchgate.net. The increased bile flow is believed to originate from the canalicular level nih.govresearchgate.net.
Summary of Excretion Data:
| Excretion Route | Form of Valproate | Approximate Percentage of Administered Dose | Reference |
| Urine | Unchanged Valproate | < 3% | wikipedia.orgfda.gov.phnih.gov |
| Urine | Glucuronide Conjugate | 30-50% (adults) | wikipedia.orgnih.govsanofi.com |
| Bile | Unchanged Valproic Acid | < 1-2% | oup.comnih.gov |
| Bile | Valproate Glucuronide (VPA-G) | ~60-63% (in rats, of dose) | nih.govpsu.edunih.gov |
| Feces | Total (Valproate & Metabolites) | Small amount | wikipedia.orgfda.gov.phglowm.com |
Note: Percentages for biliary excretion of VPA-G are derived from animal studies and may not directly translate to humans.
Molecular and Biochemical Basis of Drug Interactions Involving Divalproex Sodium
Enzyme Induction Effects on Valproate Clearance
The clearance of valproate, the active component of divalproex sodium, can be significantly accelerated by the co-administration of drugs that induce hepatic enzymes. This induction primarily involves the UDP-glucuronosyltransferases (UGTs), which are crucial for the glucuronidation of valproic acid, a major metabolic pathway. nih.gov
Certain antiepileptic drugs are potent inducers of hepatic enzymes, including UGTs and cytochrome P450 (CYP) enzymes. nih.gov When co-administered with this compound, these inducers can markedly increase the metabolic conversion of valproate, leading to lower serum concentrations. nih.gov
Phenytoin, Carbamazepine, and Phenobarbital : These antiepileptic drugs are well-documented inducers of CYP and UGT enzymes. nih.gov Their concurrent use with this compound can significantly increase the clearance of valproate. nih.gov Studies have shown that co-administration of carbamazepine can lead to a lower concentration-to-dose ratio of valproic acid and an increased metabolic conversion to its mono-unsaturated metabolites. nih.gov Similarly, phenytoin can also induce valproate metabolism, although its effect may be less pronounced than that of carbamazepine. nih.gov
Rifampin : This antibiotic is a potent inducer of various drug-metabolizing enzymes, including those responsible for valproate glucuronidation.
Table 1: Effects of Enzyme Inducers on Valproate Pharmacokinetics
| Inducing Agent | Effect on Valproate Metabolism | Clinical Implication |
| Phenytoin | Induces hepatic enzymes, increasing valproate clearance. nih.gov | May necessitate an increase in this compound dosage to maintain therapeutic levels. nih.gov |
| Carbamazepine | Potent inducer of CYP and UGT enzymes, significantly accelerating valproate metabolism. nih.govnih.gov | Can lead to a significant reduction in valproate serum concentrations. nih.gov |
| Phenobarbital | Induces hepatic enzymes, enhancing the metabolic clearance of valproate. nih.gov | May require upward dose adjustments of this compound. nih.gov |
| Rifampin | Potent inducer of drug-metabolizing enzymes. | Likely to decrease valproate levels, potentially reducing efficacy. |
The induction of metabolizing enzymes by concomitant medications has significant implications for the pharmacokinetics of valproate. The increased clearance can lead to subtherapeutic serum concentrations of valproic acid, potentially diminishing its clinical efficacy. nih.gov This is particularly critical in pediatric patients, where enzyme induction can be more pronounced. nih.gov Consequently, to maintain therapeutic serum levels, it may be necessary to increase the dosage of this compound, sometimes even doubling it, when administered with potent enzyme inducers. nih.gov
Enzyme Inhibition Effects by Valproate
In contrast to being a substrate for enzyme induction, valproate itself acts as an inhibitor of several drug-metabolizing enzymes. nih.gov This inhibitory action can lead to increased plasma concentrations of co-administered drugs, potentially increasing their therapeutic effects or risk of toxicity.
Valproic acid has been shown to inhibit certain CYP450 isoenzymes, which are responsible for the metabolism of a wide range of drugs.
CYP2C9 : Valproic acid is a competitive inhibitor of CYP2C9 activity. nih.gov This inhibition is considered clinically relevant and can explain some of the pharmacokinetic interactions observed with drugs primarily metabolized by this enzyme, such as phenytoin. nih.govgazi.edu.tr Studies have demonstrated an inhibitory effect of valproic acid on CYP2C9 activity in epilepsy patients at steady state. clinpgx.orgresearchgate.net
CYP2C19 : Valproic acid also exhibits a slight inhibitory effect on CYP2C19 activity. nih.gov
Valproic acid can inhibit UGT enzymes, which are responsible for the glucuronidation of many drugs. researchgate.net This inhibition is not always due to simple competitive inhibition. nih.gov For instance, valproic acid inhibits UGT1A9-catalyzed propofol glucuronidation in an uncompetitive manner and UGT2B7-catalyzed zidovudine (AZT) glucuronidation competitively. researchgate.netnih.gov Valproate has also been found to significantly inhibit UGT2B15-catalyzed reactions, even though it is not a substrate for this isoform. researchgate.netnih.gov
The inhibitory effects of valproate on CYP and UGT enzymes can have a significant impact on the metabolism of other medications, leading to clinically important drug interactions.
Lamotrigine : The co-administration of this compound with lamotrigine can more than double the elimination half-life of lamotrigine. drugs.com This is due to the competitive inhibition of lamotrigine glucuronidation by valproic acid. drugs.com This interaction significantly increases the plasma concentrations of lamotrigine and the associated risk of serious skin rashes. drugs.comebmconsult.com
Lemborexant : this compound can increase the level or effect of lemborexant by affecting its metabolism through the hepatic/intestinal enzyme CYP3A4. medscape.com
Lomustine : The interaction between this compound and lomustine is recognized, though the precise mechanism is not fully detailed in the provided context.
Mavacamten : this compound can increase the level or effect of mavacamten by inhibiting its metabolism via the hepatic enzyme CYP2C19. medscape.com
Table 2: Impact of Valproate Inhibition on Concomitant Medications
| Concomitant Medication | Enzyme(s) Inhibited by Valproate | Clinical Consequence |
| Lamotrigine | UGT enzymes drugs.com | Significantly increased plasma concentrations and half-life of lamotrigine, raising the risk of severe rash. drugs.comebmconsult.com |
| Lemborexant | CYP3A4 medscape.com | Increased levels of lemborexant. medscape.com |
| Lomustine | Not specified | Potential for interaction. |
| Mavacamten | CYP2C19 medscape.com | Increased levels of mavacamten. medscape.com |
Unique Mechanistic Drug Interactions
Carbapenem-Induced Decrease in Valproate Levels (Inhibition of Valproic Acid Glucuronide Metabolite Hydrolysis)
The co-administration of this compound and carbapenem antibiotics can lead to a significant and rapid decrease in serum concentrations of valproic acid (VPA), potentially resulting in subtherapeutic levels and loss of seizure control. drugs.comresearchgate.netkoreamed.org This interaction has been observed with various carbapenems, including meropenem, imipenem, and ertapenem. nih.govnih.gov The primary mechanism underlying this interaction is the inhibition of the hydrolysis of valproic acid glucuronide (VPA-G), a major metabolite of VPA, back to its active form, VPA. amegroups.orgnih.gov
By inhibiting APEH, carbapenems block the conversion of VPA-G back to VPA, leading to an increased accumulation and subsequent renal excretion of the inactive VPA-G metabolite. amegroups.orgnih.gov This results in a rapid decline in plasma VPA concentrations, often observed within 24 hours of initiating carbapenem therapy. nih.govdergipark.org.tr The delayed recovery of VPA levels after discontinuation of the carbapenem further supports the mechanism of long-lasting enzyme inhibition rather than enzyme induction. nih.govnih.gov
| Carbapenem Antibiotic | Reported Reduction in Valproic Acid Levels | Timeframe for Onset of Interaction |
|---|---|---|
| Meropenem | Significant decrease, in some cases to subtherapeutic levels nih.govamegroups.org | Within 24 hours nih.govdergipark.org.tr |
| Imipenem | Significant decrease in VPA concentration amegroups.org | Rapid onset drugs.com |
| Ertapenem | Significant decrease in serum VPA concentration nih.gov | Promptly following initiation drugs.com |
| Panipenem | Decrease in serum levels of valproic acid koreamed.orgnih.gov | Rapid onset nih.gov |
Molecular Mechanisms of this compound and Topiramate Interaction (e.g., Carbamoyl Phosphate Synthetase I Inhibition, Glutamine Synthetase Activity Leading to Hyperammonemia)
The concurrent use of this compound and topiramate can lead to hyperammonemia, an elevation of ammonia in the blood, which may result in encephalopathy. jscimedcentral.comclinpgx.org The exact mechanism of this interaction is thought to be multifactorial, involving synergistic effects on ammonia production and detoxification pathways. jscimedcentral.comnih.gov
One of the primary proposed mechanisms involves the inhibition of the urea cycle, the main pathway for ammonia detoxification in the liver. nih.gov this compound, or its active metabolite valproic acid, is believed to inhibit carbamoyl phosphate synthetase I (CPS-I), the rate-limiting enzyme in the urea cycle. jscimedcentral.comnih.gov This inhibition leads to a decrease in the conversion of ammonia to urea, resulting in its accumulation.
Topiramate may exacerbate this effect through its inhibition of carbonic anhydrase. clinpgx.orgnih.gov This enzyme is responsible for the production of bicarbonate, a necessary substrate for the CPS-I reaction. clinpgx.org By reducing the availability of bicarbonate, topiramate can further impair the function of the urea cycle, leading to a greater increase in ammonia levels when used in combination with this compound. nih.govresearchgate.net
Furthermore, the interaction may also involve alterations in glutamine metabolism. jscimedcentral.com Hyperammonemia can lead to an increase in glutamine synthesis in the brain as a temporary detoxification mechanism. nih.gov This increased glutamine can cause osmotic swelling of astrocytes, leading to cerebral edema and the neurological symptoms of encephalopathy. jscimedcentral.com Some studies suggest that valproic acid and topiramate may also affect the activity of glutamine synthetase, the enzyme responsible for converting glutamate (B1630785) and ammonia to glutamine, potentially contributing to the neurotoxic effects. jscimedcentral.comnih.gov However, other research indicates that sodium valproate does not have a significant effect on glutamine synthetase activity. nih.govnih.govdocumentsdelivered.com
| Compound | Proposed Mechanism of Action in Hyperammonemia | Enzyme/Pathway Affected |
|---|---|---|
| This compound (Valproic Acid) | Inhibition of the first enzymatic reaction in the urea cycle. jscimedcentral.com | Carbamoyl Phosphate Synthetase I (CPS-I) nih.gov |
| Topiramate | Inhibition of carbonic anhydrase, reducing substrate for the urea cycle. clinpgx.orgnih.gov | Carbonic Anhydrase nih.gov |
| This compound + Topiramate | Synergistic effect leading to increased ammonia and glutamine levels. jscimedcentral.com | Urea Cycle and Glutamine Metabolism jscimedcentral.comnih.gov |
Displacement from Plasma Protein Binding Sites
Displacement of Other Protein-Bound Drugs (e.g., Phenytoin, Warfarin)
Valproic acid is highly bound to plasma proteins, primarily albumin, with typical binding rates of 90-95%. nih.govmhmedical.com Due to its high concentration in the plasma and its affinity for albumin binding sites, this compound can displace other highly protein-bound drugs from these sites. nih.govdroracle.ai This displacement increases the unbound, or free, fraction of the affected drug, which is the pharmacologically active portion. touro.edu
Phenytoin: A notable interaction occurs with phenytoin, another highly protein-bound antiepileptic drug. nih.gov Valproic acid can displace phenytoin from its binding sites on albumin, leading to an increase in the free phenytoin concentration. nih.govnih.gov This can initially enhance the therapeutic and toxic effects of phenytoin, even if the total plasma concentration of phenytoin remains unchanged or decreases. researchgate.net The increased free fraction of phenytoin can also lead to an increased rate of its metabolism and clearance, which may eventually result in lower total phenytoin levels. nih.gov
Warfarin: A clinically significant interaction can also occur with the anticoagulant warfarin, which is extensively bound to plasma proteins (97-99%). nih.gov this compound can displace warfarin from its albumin binding sites, leading to a transient increase in the free warfarin concentration. nih.govresearchgate.net This can potentiate the anticoagulant effect of warfarin, increasing the International Normalized Ratio (INR) and the risk of bleeding. nih.govnih.gov The interaction between this compound and warfarin is considered multifactorial, as valproic acid may also inhibit the metabolism of warfarin via cytochrome P450 enzymes, further contributing to increased warfarin levels and activity. nih.govnih.gov
| Displaced Drug | Protein Binding | Effect of Displacement by this compound | Potential Clinical Consequence |
|---|---|---|---|
| Phenytoin | Highly protein-bound nih.gov | Increased free fraction of phenytoin. nih.gov | Initial increase in phenytoin effect/toxicity, possible subsequent decrease in total levels. nih.govresearchgate.net |
| Warfarin | 97-99% nih.gov | Increased free fraction of warfarin. nih.gov | Increased anticoagulant effect and risk of bleeding. nih.govnih.gov |
Advanced Analytical Methodologies for Divalproex Sodium Research
Chromatographic Techniques for Quantification
Chromatography is a cornerstone for the quantitative analysis of Divalproex sodium in various matrices, including bulk drug substances and pharmaceutical formulations. Techniques such as HPLC, UPLC, and GC-MS offer the required specificity, sensitivity, and accuracy for these applications.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely employed technique for the estimation of this compound. ijrpb.comseejph.com Various methods have been developed and validated, demonstrating the versatility of HPLC for this compound which lacks a strong UV chromophore. Detection is typically performed at low wavelengths, such as 210 nm or 246 nm. seejph.com
Method development often involves optimizing the mobile phase composition and column type to achieve efficient separation with a short retention time. ijrpb.com Common mobile phases consist of a mixture of an aqueous buffer (like phosphate buffer or 0.1% formic acid) and an organic solvent such as acetonitrile or methanol. seejph.comijbpas.com The validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the methods are accurate, precise, linear, and robust. ijrpb.com
| Column | Mobile Phase | Flow Rate (ml/min) | Detection (nm) | Linearity Range (µg/ml) | Reference |
|---|---|---|---|---|---|
| Agilent SB C18 (50 x 4.6 mm, 5µm) | Buffer:Acetonitrile (60:40 v/v) | 1.0 | 210 | 25 - 150 | |
| HiQSil C18 (250 mm x 4.6 mm, 5 µm) | Methanol:0.1% Formic Acid in water | 1.0 | 210 | N/A | seejph.comseejph.com |
| Kromosil C18 (250 x 4.6 mm, 5 µm) | 0.1% Orthophosphoric acid:Methanol (50:50 v/v) | 1.0 | 246 | 6 - 200 |
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve faster analysis times, higher resolution, and increased sensitivity. ijbpas.com For this compound analysis, UPLC methods have been developed for the quantification of the active ingredient and its related impurities. researchgate.net
One such isocratic UPLC method employs a Waters Acquity UPLC column with a mobile phase consisting of a monobasic sodium phosphate buffer and acetonitrile. ijbpas.com The use of an ion-pair reagent, such as 1-hexanesulphonic acid sodium salt, can also be incorporated to improve the retention and separation of valproic acid and its impurities on a reversed-phase column. researchgate.net The enhanced sensitivity of UPLC is particularly advantageous for the detection and quantification of low-level impurities.
| Column | Mobile Phase | Flow Rate (ml/min) | Detection (nm) | Reference |
|---|---|---|---|---|
| Waters Acquity BEH C8 (100x2.1 mm, 1.7µm) | 10 mM Monobasic sodium phosphate (pH 3.5):Acetonitrile (50:50 v/v) | 0.4 | 215 | ijbpas.com |
| Acquity HSS T3 (100 mm × 2.1 mm, 1.7 µm) | Acetonitrile, 5 mM 1-hexanesulphonic acid sodium salt | 0.6 | 215 | researchgate.net |
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful tool for the determination of volatile and semi-volatile impurities in drug substances. For this compound, GC-MS is particularly crucial for identifying and quantifying potentially genotoxic impurities (GTIs) that may be present from the synthetic process. scholarsresearchlibrary.comresearchgate.net Alkyl halides like 1-Bromopropane, a raw material used in synthesis, are a class of potential GTIs that require monitoring at very low levels. scholarsresearchlibrary.com
Sensitive GC-MS methods have been developed to detect impurities like 1-Bromopropane and other alkyl bromides (Methyl bromide, Ethyl bromide, etc.) in the this compound drug substance. scholarsresearchlibrary.comoup.com These methods often utilize a headspace injection technique, a fused silica capillary column, and selective ion monitoring (SIM) mode to achieve the necessary low limits of detection (LOD) and quantification (LOQ). scholarsresearchlibrary.comresearchgate.net The specificity of MS detection allows for unambiguous identification of the impurities. nih.gov
| Analyte | Column | Detection Mode | LOD (µg/g) | LOQ (µg/g) | Reference |
|---|---|---|---|---|---|
| 1-Bromopropane | 100% Dimethylpolysiloxane | EI-SIM | 0.05 | 0.10 | scholarsresearchlibrary.comresearchgate.net |
| Multiple Alkyl Bromides | DB-1 (100% Dimethyl polysiloxane) | EI-SIM | 0.005–0.019 (µg/mL) | N/A | oup.comsemanticscholar.org |
Spectroscopic Approaches for Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and intermolecular interactions of this compound. These methods are essential for characterizing the solid-state properties of the compound and for investigating its interactions with biological macromolecules.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and study molecular interactions by measuring the absorption of infrared radiation. tandfonline.com In this compound research, FTIR has been instrumental in studying the drug's interaction with key biological molecules, which is central to its epigenetic activity. frontiersin.org
Valproic acid/sodium valproate is known to be a histone deacetylase (HDAC) inhibitor that can induce chromatin remodeling. frontiersin.orgnih.gov FTIR microspectroscopy has been employed to investigate the direct interactions between valproate and chromatin components like DNA and histones (H1 and H3). frontiersin.orgresearchgate.net Studies have shown that valproate can induce conformational changes in these macromolecules. frontiersin.org Changes in the absorbance and position of characteristic FTIR bands, such as the amide I and amide II bands in histones, indicate alterations in the protein's secondary structure upon interaction with the drug. frontiersin.org Similarly, shifts in the peaks corresponding to carbonyl groups can signify the formation of hydrogen bonds between this compound and other molecules, such as polymers in formulation studies. tandfonline.com These spectroscopic findings provide molecular-level insights into the drug's mechanism of action and its physicochemical properties. frontiersin.orgdatainscience.com.br
Method Validation and Robustness for Research Applications
For any analytical methodology to be considered reliable for research and quality control, it must undergo a thorough validation process. The validation of analytical methods for this compound is performed in accordance with ICH guidelines to demonstrate that the method is suitable for its intended purpose. ijrpb.comseejph.com
The key validation parameters include:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. Correlation coefficients (r²) are typically expected to be ≥ 0.999. seejph.comresearchgate.net
Accuracy: The closeness of the test results to the true value, often determined through recovery studies by spiking a known amount of standard into the sample matrix. ijrpb.com Recoveries are generally expected to be within 98-102%. seejph.comseejph.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) typically required to be less than 2%. seejph.comseejph.com
Sensitivity: This is established by determining the Limit of Detection (LOD), the lowest amount of analyte that can be detected, and the Limit of Quantitation (LOQ), the lowest amount that can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijrpb.com
A properly validated and robust analytical method ensures that the data generated in research and manufacturing are accurate, reproducible, and reliable. nih.gov
Specificity and Selectivity Studies
Specificity is a critical parameter in analytical method validation, ensuring that the signal measured is unequivocally from the analyte of interest, free from interference by other components such as impurities, degradation products, or matrix excipients. ijrpb.com In the analysis of this compound, specificity is rigorously established through several approaches.
Stability-indicating methods are developed by subjecting the drug substance to stress conditions, including hydrolysis (acid and base), oxidation, photolysis, and heat. ijbpas.com The analytical method must then demonstrate the ability to separate the intact drug from any potential degradation products formed. For instance, one study proved the stability-indicating nature of a GC method by establishing the peak purity of all stressed samples. ijbpas.com
Another common approach to verify specificity involves the analysis of blank and spiked samples. Researchers confirm the absence of interfering peaks at the retention time of this compound in a blank sample (containing all components except the analyte). Subsequently, the analyte is spiked into the sample, and the method's ability to accurately detect it without interference is confirmed. scholarsresearchlibrary.com For example, the specificity of a Gas Chromatography-Mass Spectrometry (GC-MS) method was verified in the presence of various residual solvents used during the synthesis of this compound by injecting blank solutions, spiked samples, and unspiked samples to ensure no interference occurred. scholarsresearchlibrary.com Similarly, an HPLC method demonstrated specificity by showing that the retention time for valproic acid was distinct from peaks corresponding to the capsule's enteric film coating.
Limits of Detection and Quantitation in Research Assays
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. bepls.com These parameters are crucial for analyzing impurities and for quantification in various biological matrices.
Numerous studies have established the LOD and LOQ for this compound and its related compounds using different analytical techniques. For instance, an RP-HPLC method reported an LOD of 2.3 ppm and an LOQ of 9.4 ppm for Divalproex. Another RP-HPLC method for Valproic Acid and Sodium Valproate found LODs of 0.57 µg/ml and 0.7310 µg/ml, respectively, with corresponding LOQs of 1.73 µg/ml and 2.215 µg/ml. bepls.com The sensitivity can be significantly enhanced through derivatization; one such method achieved an LOD of 0.75 × 10⁻⁶ mg/ml and an LOQ of 0.75 × 10⁻⁵ mg/ml for a valproic acid derivative. nih.gov
GC-MS methods are particularly sensitive for detecting trace-level impurities. A method for the genotoxic impurity 1-Bromopropane in this compound reported an LOD of 0.05 µg/g and an LOQ of 0.10 µg/g. scholarsresearchlibrary.com Another GC-MS study focusing on five potential genotoxic impurities established even lower LOD and LOQ values, ranging from 0.005 to 0.019 μg mL⁻¹. semanticscholar.orgnih.gov
| Analyte | Method | LOD | LOQ | Reference |
|---|---|---|---|---|
| Divalproex | RP-HPLC | 2.3 ppm | 9.4 ppm | |
| Valproic Acid (VA) | RP-HPLC | 0.57 µg/ml | 1.73 µg/ml | bepls.com |
| Sodium Valproate (SV) | RP-HPLC | 0.7310 µg/ml | 2.215 µg/ml | bepls.com |
| 1-Bromopropane | GC-MS | 0.05 µg/g | 0.10 µg/g | scholarsresearchlibrary.com |
| Genotoxic Impurities (e.g., Methyl bromide) | GC-MS | 0.005-0.019 μg mL⁻¹ | - | nih.gov |
| Derivatized Valproic Acid | HPLC | 0.75 × 10⁻⁶ mg/ml | 0.75 × 10⁻⁵ mg/ml | nih.gov |
Linearity and Precision in Analytical Quantification
Linearity and precision are fundamental validation parameters that demonstrate an analytical method's ability to produce results that are both directly proportional to the analyte concentration and consistently reproducible.
Linearity is assessed by analyzing a series of standards across a specified range. The relationship between the analytical response and the concentration is typically evaluated using linear regression, with the correlation coefficient (r or r²) serving as an indicator of the linearity. A value close to 1.000 indicates a strong linear relationship. For this compound, various methods have demonstrated excellent linearity over different concentration ranges. An RP-HPLC method was found to be linear from 25–150 ppm with a correlation coefficient (R²) of 0.999. Other studies have reported ranges of 5-40 ppm (r² = 0.9979) and linearity with an r² value of 0.9999. seejph.com LC-MS methods have shown linearity over ranges such as 1.012 μg/mL to 120.399 μg/mL. ijbpas.com
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at different levels:
System Precision: Assesses the performance of the analytical instrument.
Method Precision (Repeatability): Measures the variability within a single laboratory over a short period.
Intermediate Precision: Evaluates variations within the same laboratory, but on different days, with different analysts, or on different equipment.
For this compound assays, %RSD values are consistently low, indicating high precision. Many HPLC methods report %RSD values of less than 2% for both method and intermediate precision studies, which is well within the acceptable limits set by ICH guidelines. bepls.comseejph.com For example, one RP-HPLC method determined a %RSD of 1.24. An LC-MS method for Valproate semisodium in human plasma reported intra- and inter-day precision ranging from 2.26-10.67% and 3.58-10.49%, respectively. ijbpas.com
| Method | Linearity Range | Correlation Coefficient (r²) | Precision (%RSD) | Reference |
|---|---|---|---|---|
| RP-HPLC | 25 - 150 ppm | 0.999 | 1.24 | |
| RP-HPLC | 5 - 40 ppm | 0.9979 | < 2% | seejph.com |
| RP-HPLC | - | 0.9999 | < 2% | seejph.comseejph.com |
| LC-MS | 1.012 - 120.399 µg/mL | - | Intra-day: 2.26-10.67% Inter-day: 3.58-10.49% | ijbpas.com |
| GC-MS (for 1-Bromopropane) | 0.10 - 0.75 µg/g | 0.9999 | - | scholarsresearchlibrary.com |
| RP-HPLC (for VA & SV) | VA: 14.5-87 µg/ml SV: 33.3-199.8 µg/ml | VA: 0.9999 SV: 0.999 | Intra-day: 0.72% (VA), 0.74% (SV) Inter-day: 0.73% (VA), 0.71% (SV) | bepls.com |
Preclinical and in Vitro Research Models for Divalproex Sodium
In Vitro Cellular Models for Mechanistic Elucidation
In vitro cellular models provide a controlled environment to dissect the specific molecular interactions of divalproex sodium. These systems are instrumental in understanding its effects on neuronal excitability, neurotransmission, and cellular proliferation.
Neuronal Cell Culture Systems for Ion Channel Studies
The anticonvulsant properties of this compound are partly attributed to its ability to modulate voltage-gated ion channels, which are fundamental to neuronal excitability. Cultured neurons, such as those derived from human neural stem cells, serve as a valuable tool for these investigations. nih.gov Studies using these systems have demonstrated that therapeutic concentrations of valproic acid can reduce the size and migration of neurospheres, indicating an effect on neuronal development and function. nih.gov While high doses can impact cell viability, therapeutic levels show clear effects on neuronal parameters. nih.gov Patch-clamp electrophysiology on these cultured neurons allows for precise measurement of ion channel activity. Research has shown that valproate can attenuate the high-frequency firing of neurons, a key feature of seizure activity. This is achieved by slowing the rate of recovery of voltage-activated sodium channels from inactivation. Furthermore, some studies suggest that valproate may also modulate T-type calcium channels, which are implicated in certain types of seizures. nih.gov
| Model System | Key Finding | Implication |
| Human-derived neurospheres | Reduction in neurosphere size and cell migration. nih.gov | Suggests an influence on neuronal development and plasticity. |
| Primary neuronal cultures (Patch-clamp) | Slows recovery of voltage-gated sodium channels from inactivation. | Reduces the capability of neurons for sustained high-frequency firing. |
| Neuronal cell lines expressing T-type calcium channels | Attenuation of channel activity. nih.gov | Potential mechanism for efficacy in absence seizures. |
Cellular Models for Neurotransmitter Release and Reuptake Assays
This compound significantly impacts neurotransmitter systems, particularly the balance between the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the excitatory neurotransmitter glutamate (B1630785). nih.gov In vitro models are essential for studying these effects. Pre-clinical data indicate that this compound can attenuate the transport of glutamate into astrocytes and decrease the expression of the vesicular glutamate transporter. nih.gov It has also been shown to stimulate glutamine removal in the kidneys by enhancing glutaminase (B10826351) activity. nih.gov Furthermore, valproate can decrease neuronal excitation induced by NMDA-type glutamate receptors. nih.gov Concurrently, it is known to increase concentrations of GABA. nih.gov These combined actions—reducing excitatory glutamatergic activity and enhancing inhibitory GABAergic transmission—are believed to contribute significantly to its mood-stabilizing and anticonvulsant effects. researchgate.net
| Assay Type | Observation | Mechanism |
| Glutamate Transport Assay (Astrocytes) | Attenuation of glutamate transport. nih.gov | Reduces excitatory neurotransmission. |
| Vesicular Glutamate Transporter Expression | Decreased expression in the central nervous system. nih.gov | Limits the amount of glutamate available for release. |
| NMDA Receptor Activity Assay | Decreased neuronal excitation. nih.gov | Dampens the postsynaptic response to glutamate. |
| GABA Concentration Measurement | Increased levels of GABA. nih.gov | Enhances inhibitory neurotransmission. |
Cancer Cell Lines for Epigenetic and Anti-proliferative Research (e.g., HeLa Cells, Leukemic Cells)
Beyond its neurological applications, the active component of this compound, valproic acid, is recognized as a histone deacetylase (HDAC) inhibitor, giving it potential as an anti-cancer agent. This has been explored in various cancer cell lines. In the A549 non-small-cell lung cancer cell line, valproic acid inhibited cell growth in a concentration- and time-dependent manner and induced apoptosis. nih.gov Its mechanism may involve the upregulation of the tumor suppressor Nm23-H1 and downregulation of metastasis indicators like MMP-2 and MMP-9. nih.gov Similarly, in oral squamous cell carcinoma cell lines (HSC4 and SAS), valproic acid, particularly in combination with the DNA methyltransferase inhibitor zebularine, showed significant cytotoxic effects and upregulated tumor suppressor genes. researchgate.net These findings suggest that by altering gene expression through epigenetic mechanisms, valproic acid can inhibit cancer cell proliferation and survival. nih.govresearchgate.net
| Cell Line | Effect | Potential Mechanism |
| A549 (Non-small-cell lung) | Inhibition of cell growth, induction of apoptosis. nih.gov | Upregulation of Nm23-H1, downregulation of MMP-2 and MMP-9. nih.gov |
| HSC4 (Oral squamous cell carcinoma) | Cytotoxic effects, upregulation of tumor suppressor genes. researchgate.net | Histone deacetylase (HDAC) inhibition. researchgate.net |
| Various Hematological and Prostate Cancer Lines | Potent anti-proliferative activity. researcher.life | Potential degradation of SMARCA4. researcher.life |
Studies on Mitochondrial Function in Isolated Cells
The liver is a primary site of valproic acid metabolism, and hepatotoxicity is a known, though rare, adverse effect. Studies using isolated cells, such as the HepG2 human hepatoma cell line, have been crucial in investigating the impact of valproic acid on mitochondrial function. Research shows that valproic acid can inhibit mitochondrial respiration, leading to mitochondrial dysfunction. nih.gov This includes a decrease in oxygen consumption rates and mitochondrial membrane potential. nih.gov In HepG2 cells, valproic acid exposure also led to depleted ATP levels, increased mitochondrial reactive oxygen species (ROS), and decreased levels of the antioxidant enzyme superoxide dismutase 2 (SOD2), indicating significant oxidative stress. nih.gov These findings are particularly relevant for patients with underlying mitochondrial diseases, such as those with POLG1 gene mutations, who are at an increased risk for valproate-induced hepatotoxicity. nih.govcam.ac.uknih.gov Similar adverse effects on mitochondrial function, including increased ROS and changes in mitochondrial complex expression, have also been observed in mouse kidney stem cells. mdpi.com
| Cell Model | Finding | Implication for Toxicity |
| HepG2 (Human Hepatoma) | Decreased oxygen consumption, depleted ATP, increased ROS. nih.gov | Suggests mitochondrial dysfunction and oxidative stress as a mechanism for hepatotoxicity. nih.gov |
| Isolated Rat Liver Mitochondria | Inhibition of complex-I-linked respiration. mdpi.com | Direct impact on the electron transport chain. |
| Mouse Kidney Stem Cells | Increased mitochondrial ROS, decreased mitochondrial complex V. mdpi.com | Potential mechanism for rare kidney injury. |
In Vivo Animal Models for Pharmacological Investigation
In vivo animal models are indispensable for understanding the integrated physiological and behavioral effects of this compound, bridging the gap between cellular mechanisms and clinical efficacy.
Animal Models of Seizure Disorders
To evaluate the anticonvulsant activity of this compound, researchers utilize various animal models that mimic different types of human seizures. google.com The maximal electroshock (MES) test in rats and mice is a common model for generalized tonic-clonic seizures. researchgate.net In this model, this compound demonstrates efficacy by increasing the duration of hind limb extension time, indicating a reduction in seizure severity. researchgate.netresearchgate.net Another widely used model is the pentylenetetrazole (PTZ)-induced seizure test, which mimics clonic and absence seizures. researchgate.netresearchgate.net In this model, this compound delays the onset of clonic convulsions. researchgate.netresearchgate.net These models are validated to predict the anti-seizure efficacy of drugs in humans and are crucial for screening and characterizing anticonvulsant compounds. nih.govslideshare.net
| Animal Model | Seizure Type Mimicked | Effect of this compound |
| Maximal Electroshock (MES) Test | Generalized tonic-clonic. researchgate.net | Increases duration of hind limb extensor phase. researchgate.netresearchgate.net |
| Pentylenetetrazole (PTZ) Test | Clonic and absence seizures. researchgate.netresearchgate.net | Delays onset of clonic convulsions. researchgate.netresearchgate.net |
| Amygdala Kindling Model | Complex partial seizures. nih.gov | Reduces seizure severity and duration. |
Animal Models for Mood Stabilization Research
Preclinical research into the mood-stabilizing properties of this compound and its active moiety, valproic acid (VPA), has utilized various animal models designed to replicate aspects of mood disorders, such as depression and bipolar disorder. One prominent model is the chronic unpredictable stress (CUS) model in rats. This model induces depressive-like behaviors by exposing the animals to a series of varied and unpredictable stressors over an extended period. In studies employing the CUS model, VPA has been investigated for its potential antidepressant mechanisms. Research has shown that VPA treatment in CUS-exposed rats may be linked to the upregulation of tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH) expression, key enzymes in the synthesis of catecholamine and serotonin (B10506) neurotransmitters, respectively. cyclerion.com Furthermore, VPA has been observed to inhibit oxidative damage in these models, suggesting a multifaceted mechanism of action. cyclerion.com
Another area of investigation involves genetic models, such as the WAG/Rij rat, which is a model for absence epilepsy that also exhibits behavioral characteristics relevant to mood disorders. In these rats, prolonged administration of VPA starting before the onset of absence seizures was found to increase brain histone acetylation and lessen the development of the seizures, pointing to epigenetic mechanisms that may also be relevant to its mood-stabilizing effects. nih.gov While many studies focus on the outcomes of divalproex treatment, the underlying models are crucial for elucidating the biological pathways affected by the compound. nih.govnih.gov
Table 1: Findings in Animal Models for Mood Stabilization
| Model System | Key Findings Related to this compound (VPA) | Reference |
|---|---|---|
| Chronic Unpredictable Stress (CUS) in Rats | VPA administration was associated with upregulated mRNA and protein expression of tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH) in the prefrontal cortex. | cyclerion.com |
| Chronic Unpredictable Stress (CUS) in Rats | VPA treatment was linked to the inhibition of oxidative damage. | cyclerion.com |
| Aldosterone Model of Depression | Subchronic treatment with valproic acid resulted in a reduction of immobility time in the forced swim test, indicating an antidepressant-like effect. | cyclerion.com |
| WAG/Rij Rats (Genetic Epilepsy Model) | Prolonged daily VPA administration increased brain histone acetylation. | nih.gov |
Neuroprotection Studies in Animal Models (e.g., Traumatic Brain Injury Models)
The neuroprotective potential of valproic acid (VPA), the active component of this compound, has been extensively studied in various animal models of traumatic brain injury (TBI). These preclinical studies have consistently demonstrated that VPA administration following injury can mitigate several pathological consequences of TBI and improve functional outcomes. nih.govresearchgate.net Rodent models, typically involving controlled cortical impact (CCI) or other methods to induce a standardized brain injury, are the primary platforms for this research.
Post-injury administration of VPA in these models has been shown to reduce the volume of the cortical contusion, indicating a preservation of brain tissue that would otherwise be lost. nih.gov The compound also improves the integrity of the blood-brain barrier (BBB) and reduces hippocampal damage, specifically lessening disruptions to microtubule-associated protein 2 (MAP2), a marker of neuronal dendritic health. nih.gov Functionally, VPA treatment in animal TBI models enhances both motor and cognitive recovery. nih.govnih.gov The mechanisms underlying these neuroprotective effects are believed to involve the inhibition of histone deacetylases (HDACs), which leads to the modulation of gene expression related to neuronal survival and plasticity. nih.govnih.gov Additionally, VPA has been shown to attenuate TBI-induced inflammation by inhibiting microglial activation and reducing the expression of pro-inflammatory factors like TNF-α, IL-1β, and IL-6. nih.govfrontiersin.org
Table 2: Neuroprotective Effects of Valproic Acid (VPA) in Animal TBI Models
| Animal Model | VPA Intervention | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Rodent TBI Model | Systemic administration post-injury | Cortical Contusion Volume | Significantly reduced cortical tissue loss compared to vehicle. | nih.gov |
| Rodent TBI Model | Systemic administration post-injury | Blood-Brain Barrier (BBB) Integrity | Improved BBB integrity. | nih.gov |
| Rodent TBI Model | Systemic administration post-injury | Hippocampal MAP2 Disruption | Reduced disruption of microtubule-associated protein 2. | nih.gov |
| Rodent TBI Model | Systemic administration post-injury | Motor and Cognitive Function | Improved functional outcomes. | nih.gov |
| Rat TBI Model | Post-injury treatment | Brain Edema | Reduced brain edema. | nih.gov |
| Rat TBI Model | Post-injury treatment | Neurological Function | Improved neurological functions. | nih.gov |
| Rat TBI Model | Post-injury treatment | Microglial Activation & Inflammation | Inhibited microglial activation and decreased inflammatory factors (TNF-α, IL-1β, IL-6). | nih.gov |
Epigenetic Modulation Studies in Developing Brain Models
Valproic acid (VPA) is a well-established inhibitor of class-I histone deacetylases (HDACs), and this epigenetic activity is a major focus of research in models of brain development. researchgate.net The primary animal model used to study these effects involves prenatal exposure to VPA. When administered to pregnant rodents during a critical window of neural development, VPA can induce behavioral and neuroanatomical changes in the offspring that resemble features of autism spectrum disorder (ASD). researchgate.net This has made the VPA model a valuable tool for investigating the epigenetic pathways that may be disrupted in neurodevelopmental disorders.
Studies using this model have shown that in utero VPA exposure leads to a widespread and robust increase in histone acetylation (specifically H3K9/14ac, H3K27ac, and H4K5/8/12/16ac) in the fetal brain. researchgate.net This hyperacetylation, a mark of active gene transcription, has been observed at the gene loci for brain-derived neurotrophic factor (Bdnf), a critical protein for neuronal survival and plasticity. nih.govresearchgate.net The VPA-induced increase in histone acetylation at specific Bdnf exons corresponds with an increase in Bdnf mRNA expression in the fetal brain. researchgate.net Further research has highlighted that HDAC activity is necessary during specific temporal windows for normal development; for instance, VPA administration during the onset of myelination was found to prevent the maturation of oligodendrocyte precursor cells into myelinating cells, demonstrating the critical role of balanced epigenetic regulation. nih.govnih.gov
Table 3: Epigenetic Effects of Valproic Acid (VPA) in Developing Brain Models
| Model System | VPA Intervention | Epigenetic Target/Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| In Utero Rodent Exposure | VPA administered to pregnant dam at E12.5 | Histone Deacetylases (HDACs) | VPA acts as a class-I HDAC inhibitor. | researchgate.net |
| In Utero Rodent Exposure | VPA administered to pregnant dam at E12.5 | Histone Acetylation (H3, H4) | Induced robust and widespread histone lysine acetylation at multiple Bdnf exons in the fetal brain. | researchgate.net |
| In Utero Rodent Exposure | VPA administered to pregnant dam at E12.5 | Bdnf Gene Expression | Increased Bdnf mRNA expression in both male and female fetal brains. | researchgate.net |
| Developing Rodent Brain | VPA administration during critical period of myelination | Oligodendrocyte Precursor Cell (OPC) Differentiation | Prevented the maturation of OPCs into myelinating cells, suggesting HDAC activity is required for this process. | nih.govnih.gov |
Drug-Target Engagement Studies in Preclinical Contexts
Confirming that a drug interacts with its intended molecular target within a living organism is a critical step in preclinical research. For this compound, whose active form is valproic acid (VPA), a key target is the family of histone deacetylase (HDAC) enzymes. Drug-target engagement studies for VPA have been conducted in preclinical models to verify that it inhibits HDAC activity in vivo.
A direct method to assess this engagement involves administering VPA to animals and subsequently measuring the biochemical consequences of target inhibition in tissues. In one such study, mice were injected intraperitoneally with sodium valproate. Due to the short half-life of VPA in rodents, a second dose was administered after 5 hours to maintain exposure. Ten hours after the initial dose, nuclear extracts from the animals' splenocytes were analyzed. Using western blot analysis with antibodies specific for acetylated histones, researchers observed a significant increase in the levels of acetylated histone H3 and histone H4 in the VPA-treated mice compared to control animals injected with sodium chloride. This finding of histone hyperacetylation provides direct evidence that VPA engaged and inhibited its HDAC target in vivo, leading to the expected downstream molecular effect. While this demonstrates target engagement, more advanced non-invasive techniques like Positron Emission Tomography (PET) are being developed to quantify HDAC density and occupancy in real-time in the brain and other organs, which will further refine the understanding of drug-target interactions. nih.gov
Table 4: Preclinical In Vivo Target Engagement for Valproic Acid (VPA)
| Model System | VPA Intervention | Target | Method of Measurement | Result of Target Engagement | Reference |
|---|---|---|---|---|---|
| Mice | Intraperitoneal injection of sodium valproate | Histone Deacetylases (HDACs) | Western blot analysis of histone H3 and H4 acetylation in splenocyte nuclear extracts. | VPA treatment caused significant histone hyperacetylation compared to saline controls. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Valproic acid |
| Sodium valproate |
| Tyrosine hydroxylase |
| Tryptophan hydroxylase |
| Serotonin |
| Aldosterone |
| Microtubule-associated protein 2 (MAP2) |
| TNF-α |
| IL-1β |
| IL-6 |
| Brain-derived neurotrophic factor (Bdnf) |
| Histone H3 |
| Histone H4 |
Q & A
Basic Research Questions
Q. What experimental models are recommended to investigate Divalproex sodium's modulation of GABAergic pathways in neurological disorders?
- Methodological Guidance: Use in vitro electrophysiological assays (e.g., patch-clamp recordings) to measure GABA receptor currents in neuronal cultures. In vivo, employ microdialysis in animal models to quantify extracellular GABA levels in brain regions like the hippocampus or amygdala. Validate findings with immunohistochemical staining for GABA synthesis enzymes (e.g., GAD67) .
Q. How should researchers design double-blind, placebo-controlled trials to evaluate this compound's efficacy in migraine prophylaxis?
- Methodological Guidance:
- Randomization : Stratify participants by migraine frequency and prior treatment history to minimize bias.
- Outcome Measures : Primary endpoints should include migraine frequency reduction (e.g., ≥50% reduction from baseline) and functional disability scores (e.g., MIDAS).
- Dose Titration : Use trough valproate plasma levels (70–120 mg/L) for dose adjustment, as validated in migraine trials .
- Statistical Power : Calculate sample size using effect sizes from prior studies (e.g., 3.5 vs. 5.7 migraines/month in divalproex vs. placebo groups) .
Q. What analytical techniques ensure reliable quantification of this compound in pharmacokinetic studies?
- Methodological Guidance:
- HPLC Protocols : Use a C18 column, mobile phase (e.g., methanol:phosphate buffer), and UV detection at 210 nm. Validate assays per ICH guidelines for linearity (r² > 0.99), precision (RSD < 2%), and recovery (95–105%) .
- Sample Preparation : Filter plasma samples (0.45 µm) and dilute to avoid matrix interference. Include internal standards (e.g., valproic acid-d6) for accuracy .
Advanced Research Questions
Q. How can contradictory data between controlled trials and naturalistic studies on this compound's behavioral effects be reconciled?
- Methodological Guidance:
- Meta-Regression : Adjust for confounders (e.g., polypharmacy in naturalistic settings) using covariates like concomitant antipsychotic use .
- Sensitivity Analysis : Compare effect sizes in homogeneous subgroups (e.g., monotherapy vs. combination therapy). For example, controlled trials reported 48% response rates in migraine prophylaxis , while naturalistic studies noted 72% improvement in adolescent aggression .
- Mechanistic Studies : Conduct translational research linking serum valproate levels to behavioral biomarkers (e.g., impulsivity scales) across study designs .
Q. What statistical methods optimize longitudinal safety surveillance of this compound in elderly dementia patients?
- Methodological Guidance:
- Sequential Analysis : Apply Maximized Sequential Probability Ratio Test (MaxSPRT) to detect adverse events (e.g., thrombocytopenia) in real-time EHR data. Adjust for age-related pharmacokinetic variability .
- Mixed-Effects Models : Analyze trends in Mini-Mental State Examination (MMSE) scores pre/post-treatment, accounting for dose (e.g., 500–1500 mg/day) and comorbidities .
Q. How do researchers address confounding variables in retrospective analyses of this compound's efficacy in autism spectrum disorder (ASD)?
- Methodological Guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
